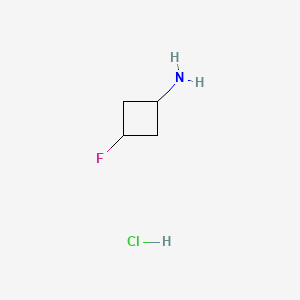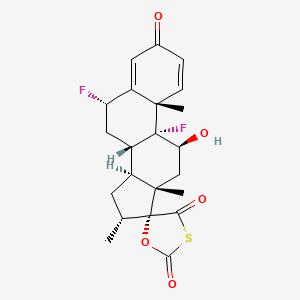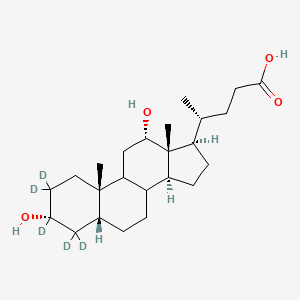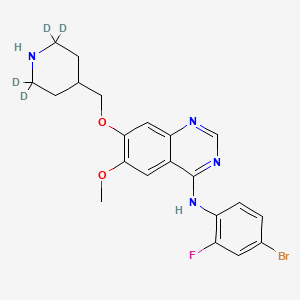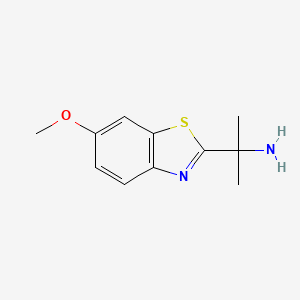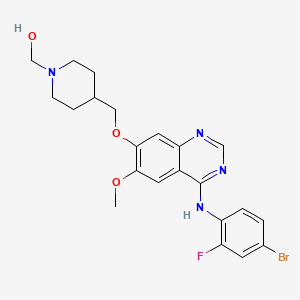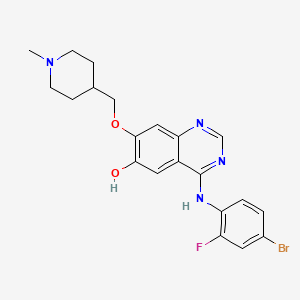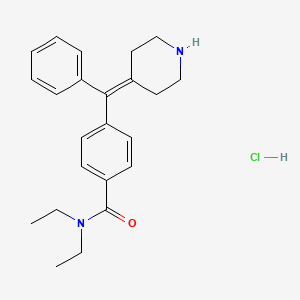
Pramiverin-d7 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pramiverin-d7 Hydrochloride is a deuterium-labeled derivative of Pramiverin Hydrochloride. It is a stable, colorless crystalline compound with a molecular formula of C21H21D7ClN and a molecular weight of 336.95. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling which aids in various analytical and experimental applications .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Pramiverin-d7 Hydrochloride involves the isotopic labeling of Pramiverin with deuterium atoms. The process typically includes the reaction of Pramiverin with deuterated reagents, followed by crystallization and purification steps to obtain the final product. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced crystallization techniques to achieve the desired isotopic purity and yield. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle isotopic labeling and ensure the safety and quality of the final product .
化学反应分析
Types of Reactions: Pramiverin-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Pramiverin-d7 Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: The compound is employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of catalysis and material science .
作用机制
Pramiverin-d7 Hydrochloride exerts its effects through multiple mechanisms:
Anticholinergic Properties: It blocks muscarinic receptors, leading to the relaxation of smooth muscles.
Calcium Channel Blocking: The compound inhibits calcium influx into cells, reducing muscle contractions and spasms.
Pain Modulation: It modulates pain perception by interacting with specific molecular targets and pathways involved in pain signaling .
相似化合物的比较
Pramiverin-d7 Hydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Pramiverin Hydrochloride: The non-deuterated form of the compound with similar pharmacological properties but without the isotopic labeling.
Propiverine Hydrochloride: Another antimuscarinic agent with similar mechanisms of action but different chemical structure and applications.
Tolterodine: A compound with similar antimuscarinic properties used in the treatment of overactive bladder .
属性
CAS 编号 |
1346598-71-7 |
|---|---|
分子式 |
C21H28ClN |
分子量 |
336.9 g/mol |
IUPAC 名称 |
N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-4,4-diphenylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H27N.ClH/c1-17(2)22-20-13-15-21(16-14-20,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17,20,22H,13-16H2,1-2H3;1H/i1D3,2D3,17D; |
InChI 键 |
BMBNXHMQMNPCIV-CNRKHXKUSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES |
CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
规范 SMILES |
CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
同义词 |
N-(1-Methylethyl-d7)-4,4-diphenylcyclohexanamine Hydrochloride; N-(Isopropyl-d7)-4,4-diphenylcyclohexylamine Hydrochloride; EMD 9806-d7; HSp 2986-d7; Monoverin-d7; Sistalgin-d7; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


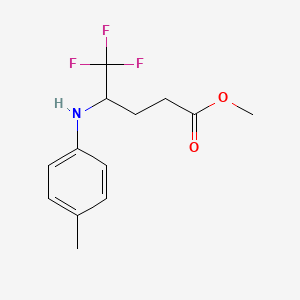
![(alphaS,2S)-2-Carboxy-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)

